((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone
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Overview
Description
[(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a fluoropyridine moiety, which is known for its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including [(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone, often relies on scalable fluorination techniques and the availability of fluorinating reagents. The use of continuous flow reactors and advanced fluorination technologies has enabled the efficient and cost-effective production of these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
[(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines .
Scientific Research Applications
[(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Similar structure but with a bromine atom instead of fluorine.
[(6-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Similar structure with the fluorine atom at a different position on the pyridine ring.
dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone: Lacks the fluorine atom, making it less reactive.
Uniqueness
[(2-fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and ability to interact with biological targets .
Properties
Molecular Formula |
C7H9FN2OS |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-4-3-5-9-7(6)8/h3-5H,1-2H3 |
InChI Key |
LWUNRIQJVWLOAL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=C(N=CC=C1)F)(=O)C |
Origin of Product |
United States |
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